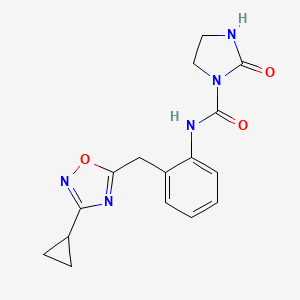

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c22-15-17-7-8-21(15)16(23)18-12-4-2-1-3-11(12)9-13-19-14(20-24-13)10-5-6-10/h1-4,10H,5-9H2,(H,17,22)(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYABERFMMDUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)N4CCNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-oxoimidazolidine-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 314.35 g/mol. The presence of the oxadiazole ring contributes to its pharmacological properties.

Anti-infective Properties

Research indicates that 1,2,4-oxadiazoles possess significant anti-infective properties. These compounds have been synthesized and studied for their antibacterial, antiviral, and antifungal activities. The oxadiazole group enhances the compound's ability to interact with biological targets involved in pathogen survival and replication .

The proposed mechanism of action for this compound involves the following pathways:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for microbial metabolism.

- Disruption of Membrane Integrity : It could disrupt the integrity of microbial membranes, leading to cell lysis.

- Targeting DNA/RNA Synthesis : Potential interference with nucleic acid synthesis has been suggested based on structural analogies with known inhibitors .

Case Studies

-

Antibacterial Activity : In a study assessing various oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Compound Target Bacteria Zone of Inhibition (mm) Compound A S. aureus 20 Compound B E. coli 15 N-(2... S. aureus 18 - Antiviral Effects : Preliminary in vitro studies demonstrated that the compound exhibited antiviral activity against certain strains of viruses by inhibiting viral replication processes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds featuring the oxadiazole moiety exhibit significant anticancer properties. Specifically, N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-oxoimidazolidine-1-carboxamide has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole exhibited IC50 values in the low micromolar range against human cancer cell lines. The compound's structure was optimized to enhance its potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Nonsteroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase enzymes (COX), and oxadiazole derivatives have shown promise in selectively inhibiting COX-2 while sparing COX-1, thereby reducing gastrointestinal side effects commonly associated with traditional NSAIDs.

Research Findings:

In a comparative study of various oxadiazole derivatives, it was found that certain modifications could lead to improved selectivity for COX-2 inhibition. The specific structure of this compound suggests potential for similar selectivity .

Pharmacological Applications

3. Antimicrobial Activity

The antimicrobial properties of compounds containing oxadiazole rings have been explored extensively. This compound has shown activity against a range of bacterial strains.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the MIC values obtained from studies assessing the compound's efficacy against common pathogens .

Materials Science Applications

4. Development of Functional Materials

The unique properties of this compound extend beyond biological applications; it is also being explored for use in developing functional materials such as sensors and polymers.

Research Insights:

Recent investigations into the compound's electronic properties suggest potential applications in organic electronics. The incorporation of oxadiazole units can enhance charge transport characteristics in polymer matrices, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs reported in the literature, particularly those containing oxadiazole or thiazole cores, benzamide backbones, and functionalized aminoethyl side chains. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Oxadiazole Substitution: The target compound’s 3-cyclopropyl-oxadiazole group distinguishes it from analogs like Compounds 45 and 50, which feature a 3-methyl-oxadiazole. Cyclopropyl groups may enhance metabolic stability or modulate lipophilicity compared to methyl groups . Enamine Ltd’s compound (EN300-23040438) also includes a 3-cyclopropyl-oxadiazole but lacks the imidazolidinone carboxamide, suggesting divergent pharmacological targets .

Backbone Diversity: The target compound’s 2-oxoimidazolidine carboxamide is unique among the listed analogs, which predominantly employ benzamide or pyridinecarboxamide backbones. Imidazolidinones are associated with protease inhibition or kinase modulation, hinting at a distinct mechanism of action .

Side Chain Modifications: Compounds 45 and 50 include a 3,5-dichloropyridinylaminoethyl side chain, which may enhance target binding (e.g., kinase inhibition) but could increase toxicity. The target compound’s simpler phenyl-methyl-oxadiazole linkage may improve bioavailability .

Therapeutic Implications: While most analogs in and are flagged for cancer or viral infections, the absence of specific data for the target compound precludes direct therapeutic comparisons.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-oxoimidazolidine-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions with critical parameters:

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in nucleophilic substitutions .

- Catalysts : Palladium-based catalysts or mild bases (e.g., K₂CO₃) improve yield in coupling reactions .

- Temperature : Controlled heating (60–80°C) minimizes side reactions during oxadiazole ring formation .

- Workflow : Use Design of Experiments (DoE) to optimize variables (e.g., time, stoichiometry) and reduce trial-and-error approaches .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates regiochemistry of the oxadiazole and cyclopropyl groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers identify potential biological targets for this compound?

- Methodological Answer :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like cytochrome P450 or kinases, leveraging the oxadiazole moiety’s electron-deficient nature .

- In Vitro Assays : Test against bacterial/fungal models (e.g., E. coli, Candida) due to known antimicrobial activity of 1,2,4-oxadiazole derivatives .

- Proteomics : Apply affinity chromatography with immobilized compound to capture interacting proteins .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Calculate HOMO-LUMO gaps to assess reactivity differences between batches .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. aqueous buffer) on conformation and target binding .

- Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL) to identify confounding variables (e.g., assay pH, cell lines) .

Q. What strategies are effective for structure-activity relationship (SAR) studies when structural analogs show conflicting results?

- Methodological Answer :

- Fragment-Based Analysis : Compare substituent effects (e.g., cyclopropyl vs. phenyl groups) on potency using isosteric replacements .

- Free-Wilson Analysis : Deconstruct activity contributions of individual moieties (e.g., oxadiazole vs. imidazolidinone) .

- Table : Key SAR Observations from Analog Studies

| Substituent Modification | Observed Effect | Reference |

|---|---|---|

| Cyclopropyl → Phenyl | Reduced antimicrobial activity | |

| Fluorine addition at phenyl | Enhanced metabolic stability | |

| Imidazolidinone → Tetrazole | Altered kinase selectivity |

Q. How can stability issues (e.g., hydrolysis of the oxadiazole ring) be mitigated during in vivo studies?

- Methodological Answer :

- pH Profiling : Conduct accelerated stability tests in buffers (pH 1–9) to identify degradation hotspots .

- Prodrug Design : Mask the oxadiazole with photolabile or enzymatically cleavable groups (e.g., acetoxymethyl esters) .

- Formulation : Encapsulate in PEGylated liposomes to shield from plasma esterases .

Q. What experimental designs are optimal for assessing synergistic effects with other therapeutics?

- Methodological Answer :

- Checkerboard Assays : Quantify synergy with antibiotics (e.g., β-lactams) using fractional inhibitory concentration (FIC) indices .

- Transcriptomics : Profile gene expression changes in treated pathogens to identify co-targetable pathways .

- In Vivo Models : Use murine infection models with combination dosing to validate efficacy without toxicity .

Contradiction Resolution and Data Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reproducibility Checks : Verify catalyst purity (e.g., Pd/C vs. Pd(OAc)₂) and solvent dryness .

- Advanced Analytics : Use HPLC to quantify trace impurities (e.g., unreacted intermediates) affecting yield calculations .

- Collaborative Validation : Share protocols with independent labs to isolate procedural vs. environmental variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.